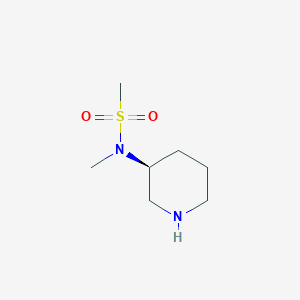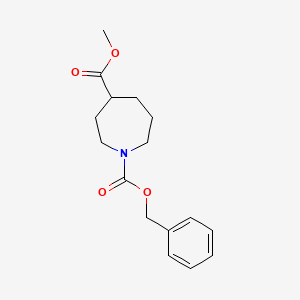![molecular formula C12H21NO3 B1403569 2-Boc-2-Azabicyclo[3.1.1]heptan-1-methanol CAS No. 1392803-56-3](/img/structure/B1403569.png)
2-Boc-2-Azabicyclo[3.1.1]heptan-1-methanol
Übersicht
Beschreibung
“2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol” is a chemical compound . It is often used in scientific research due to its unique structure and properties.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another approach involves the reduction of spirocyclic oxetanyl nitriles to produce 3-azabicyclo[3.1.1]heptanes .Molecular Structure Analysis
The molecular structure of “2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol” is characterized by a bicyclic structure with a nitrogen atom . This structure is similar to that of oxygenated 2-azabicyclo[2.2.1]heptanes .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und pharmazeutische Synthese
Die einzigartige Struktur von 2-Boc-2-Azabicyclo[3.1.1]heptan-1-methanol macht es zu einem wertvollen Grundgerüst in der Arzneimittelforschung. Sein stickstoffhaltiger heterozyklischer Kern ist in der pharmazeutischen Chemie aufgrund seiner bioaktiven Eigenschaften von besonderem Interesse. Diese Verbindung kann als wichtiges synthetisches Zwischenprodukt bei der Totalsynthese verschiedener Zielmoleküle dienen, einschließlich solcher mit potenziellen therapeutischen Anwendungen .
Biomassenverwertung
Forscher erforschen die Verwendung von this compound bei der Verwertung von biomassagewonnenen Verbindungen. Durch photochemische Transformationen kann diese Verbindung zur Entwicklung nachhaltiger chemischer Prozesse beitragen, die Biomasse in wertvolle Chemikalien umwandeln .
Entwicklung synthetischer Methoden
Die Entwicklung neuer synthetischer Methoden erfordert häufig komplexe Moleküle, die als Zwischenprodukte oder Katalysatoren fungieren können. This compound wird auf seine Rolle in solchen Methoden untersucht, insbesondere bei Reaktionen mit Palladiumkatalyse und Aziridinen .
Aufbau von verbrückten Aza-Bicyclussystemen
Diese Verbindung ist beim Aufbau von oxygenierten 2-Azabicyclo[2.2.1]heptanen von Bedeutung, die wertvoll für die Synthese von verbrückten Aza-Bicyclussystemen sind. Diese Strukturen sind wichtig für die Entwicklung neuer Materialien und komplexer organischer Moleküle .
Photochemie und Photokatalyse
Im Bereich der Photochemie wird this compound zur Untersuchung von photochemischen Reaktionen und Photokatalyse verwendet. Seine komplexe Struktur ermöglicht die Erforschung lichtinduzierter chemischer Prozesse, die für das Verständnis und die Entwicklung neuer photoreaktiver Verbindungen entscheidend sind .
Anwendungen in der Durchflusschemie
Die Durchflusschemie ist ein Bereich, in dem diese Verbindung bedeutende Anwendungen haben könnte. Ihre Stabilität und Reaktivität machen sie für die kontinuierliche Verarbeitung geeignet, was ein Schlüsselaspekt der Durchflusschemie ist. Dies könnte zu effizienteren und skalierbaren chemischen Produktionsprozessen führen .
Biochemische Analyse
Biochemical Properties
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with catalytic enzymes such as AlCl3 and FeCl3, which facilitate its conversion in organic synthesis . These interactions are crucial for the compound’s role in biochemical reactions, as they enable the formation of desired products through catalytic processes.
Cellular Effects
The effects of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to impact the stability and degradation of cellular components, leading to changes in cellular function over time
Molecular Mechanism
At the molecular level, 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s unique structure allows it to mimic certain biologically active compounds, enhancing its potential as a therapeutic agent . Understanding these molecular mechanisms is crucial for developing new drugs and therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes. These temporal effects are important for designing experiments and interpreting results in research settings.
Dosage Effects in Animal Models
The effects of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies . These studies help establish the appropriate dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential effects on overall metabolic processes. Studying these pathways provides insights into the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding the compound’s bioavailability and its potential therapeutic effects.
Subcellular Localization
The subcellular localization of 2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and its potential effects on cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(13,7-9)8-14/h9,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCHKVPEOKIZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC1(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122959 | |
| Record name | 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-56-3 | |
| Record name | 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[3.1.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
![5-Bromo-2-[1,3]dioxolan-2-yl-pyrimidine](/img/structure/B1403499.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)

